molecular formula C6H6FNO B116865 4-Amino-2-fluorophenol CAS No. 399-96-2

4-Amino-2-fluorophenol

Cat. No. B116865
CAS RN: 399-96-2
M. Wt: 127.12 g/mol
InChI Key: MXJQJURZHQZLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-fluorophenol is a chemical compound with the molecular formula C6H6FNO. It has a molecular weight of 127.12 . This compound is used as a reagent in various synthetic preparations .


Molecular Structure Analysis

The InChI code for 4-Amino-2-fluorophenol is 1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

4-Amino-2-fluorophenol can react with alkyl halides to produce corresponding alkylated products. The phenol hydroxyl group and the amino group in the structure can both react in organic synthesis transformations .


Physical And Chemical Properties Analysis

4-Amino-2-fluorophenol is a solid at room temperature. It has a density of 1.3±0.1 g/cm3, a boiling point of 263.3±25.0 °C at 760 mmHg, and a flash point of 113.1±23.2 °C .

Scientific Research Applications

Organic Synthesis

4-Amino-2-fluorophenol can be used as a building block in organic synthesis . It can be used to synthesize various complex organic compounds due to its reactivity and the presence of both an amino and a hydroxyl group.

Pharmaceutical Research

This compound could potentially be used in pharmaceutical research. The presence of both an amino and a hydroxyl group could make it a useful intermediate in the synthesis of various pharmaceutical compounds .

Material Science

In material science, 4-Amino-2-fluorophenol could be used in the synthesis of new materials. The fluorine atom in the compound could potentially impart unique properties to these materials .

Fluorinated Building Blocks

4-Amino-2-fluorophenol can serve as a fluorinated building block in various chemical reactions . Fluorinated compounds have unique properties and are used in a wide range of applications, from pharmaceuticals to agrochemicals.

Central Nervous System Studies

There is some evidence that 4-Amino-2-fluorophenol has been used in scientific research as a tool to study the central nervous system. It has been found to have similar effects to other amphetamines, such as increased locomotor activity, hyperthermia, and increased dopamine release.

Chemical Industry

In the chemical industry, 4-Amino-2-fluorophenol could be used in the production of dyes, resins, pharmaceuticals, and other chemical products .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause harm if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be worn when handling this chemical .

Future Directions

4-Amino-2-fluorophenol can be used as a pharmaceutical chemistry and organic synthesis intermediate. It can be used in the synthesis of disinfectants, epoxy resins, and preservatives . As research progresses, new applications and synthesis methods may be discovered.

properties

IUPAC Name

4-amino-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJQJURZHQZLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192951
Record name Phenol, 4-amino-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-fluorophenol

CAS RN

399-96-2
Record name Phenol, 4-amino-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-amino-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under H2, a mixture of 2-fluoro-4-nitrophenol (10 g, 63.7 mmol) and Pd/C (1 g) in methanol (100 mL) was stirred at room temperature for 5 hours. The mixture was filtered, and concentrated in vacuo to give the compound 2A-1 (7 g, yield 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was prepared from 2-fluoro-4-nitrophenol (2.0 g, 12.7 mmol) in is the manner described for 4-amino-3-fluorophenol, affording 1.58 g (98%) of 4-amino-2-fluorophenol as a tan solid. 1H-NMR (DMSO-d6) □ 8.53 (s, 1H), 6.59 (dd, J=10.2, 8.5 Hz, 1H), 6.31 (dd, J=13.1, 2.8, Hz, 1H), 6.20 to 6.14 (m, 1H), 4.66 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a degassed solution of 4-nitro-2-fluorophenol (3) (16 g, 102 mmol) in MeOH (150 mL) was added palladium on charcoal (10%) Degussa type (3.0 g, 2.82 mmol). The mixture was stirred at r.t. under hydrogen atmosphere for 3 h, filtered through a celite pad and evaporated under reduced pressure. The residue was triturated with Et2O (50 mL) to afford compound 4 (11.264 g, 87% yield) as a dark-brown solid. MS (m/z): 128.1 (M+H). 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.57 (s, 1H), 6.62 (dd, J=10.0, 8.4 Hz, 1H), 6.34 (dd, J=13.4, 2.6 Hz, 1H), 6.20 (ddd, J=8.6, 2.6, 1.2 Hz, 1H), 4.67 (s, 2H).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-fluorophenol
Reactant of Route 2
4-Amino-2-fluorophenol
Reactant of Route 3
4-Amino-2-fluorophenol
Reactant of Route 4
4-Amino-2-fluorophenol
Reactant of Route 5
4-Amino-2-fluorophenol
Reactant of Route 6
4-Amino-2-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.